1,3-Bis(bromomethyl)-2-fluorobenzene CAS number
1,3-Bis(bromomethyl)-2-fluorobenzene CAS number
An In-depth Technical Guide to 1,3-Bis(bromomethyl)-2-fluorobenzene
Abstract
1,3-Bis(bromomethyl)-2-fluorobenzene is a halogenated aromatic hydrocarbon of significant interest in synthetic organic chemistry. Its architecture, featuring two reactive benzylic bromide moieties and a fluorine atom on a central benzene ring, designates it as a highly versatile bifunctional building block. The presence of the electron-withdrawing fluorine atom modulates the reactivity of the aromatic ring and can impart desirable properties, such as metabolic stability and enhanced binding interactions, when incorporated into larger molecules.[1][2] This guide provides a comprehensive overview of the chemical identity, properties, a robust synthesis protocol, and the synthetic utility of this compound, with a focus on its application as a crosslinking agent and a scaffold for constructing complex molecular frameworks relevant to drug discovery and materials science.
Chemical Identity and Physicochemical Properties
Table 1: Predicted Chemical Identifiers and Properties
| Property | Value |
|---|---|
| IUPAC Name | 1,3-Bis(bromomethyl)-2-fluorobenzene |
| Synonyms | α,α'-Dibromo-2-fluoro-m-xylene |
| CAS Number | Not assigned |
| Molecular Formula | C₈H₇Br₂F |
| Molecular Weight | 281.95 g/mol |
| Appearance | Predicted to be a white to off-white solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone); Insoluble in water |
Synthesis Protocol and Mechanistic Rationale
The most direct and established method for synthesizing benzylic bromides is through the radical bromination of the corresponding methylarene. The following protocol details the synthesis of 1,3-Bis(bromomethyl)-2-fluorobenzene from 2-fluoro-1,3-dimethylbenzene.
Experimental Protocol: Radical Bromination
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-1,3-dimethylbenzene (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or 1,2-dichloroethane (DCE).[5][6]
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Reagent Addition: Add N-Bromosuccinimide (NBS) (2.2 eq) to the solution. A slight excess of NBS ensures the complete dibromination of the starting material.
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Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (0.05 eq).
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Reaction: Heat the mixture to reflux under inert atmosphere (e.g., Nitrogen or Argon). The reaction is typically initiated by light (a 100-200W lamp) and proceeds over several hours. Monitor the reaction progress via TLC or GC-MS.
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Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
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Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.
Causality and Expertise-Driven Insights
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Why Radical Bromination? The C-H bonds of the methyl groups (benzylic positions) are significantly weaker than the C-H bonds on the aromatic ring. This energetic difference allows for selective functionalization via a radical chain reaction mechanism, leaving the aromatic core intact.
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The Role of NBS: N-Bromosuccinimide is the preferred brominating agent for this transformation because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture. This is crucial for minimizing side reactions, such as electrophilic aromatic substitution on the electron-rich ring, which could occur with high concentrations of Br₂.
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Initiator is Key: The reaction requires an initiator to generate the initial radical species, which propagates the chain reaction. Without it, the reaction would not proceed at a practical rate.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for 1,3-Bis(bromomethyl)-2-fluorobenzene.
Reactivity and Applications in Drug Development
The synthetic value of 1,3-Bis(bromomethyl)-2-fluorobenzene lies in its bifunctionality. The two benzylic bromide groups are potent electrophiles, readily participating in nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles.
Key Applications:
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Peptide Stapling and Macrocyclization: This molecule is an ideal reagent for "stapling" peptides. By reacting with two thiol groups from cysteine residues within a peptide chain, it forms a rigid, cyclic bridge.[7] This conformational constraint can enhance the peptide's binding affinity to its target, improve its stability against enzymatic degradation, and increase cell permeability.[7]
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Scaffold for Novel Heterocycles: In medicinal chemistry, novel heterocyclic scaffolds are constantly sought. 1,3-Bis(bromomethyl)-2-fluorobenzene can react with various dinucleophiles (e.g., diamines, dithiols) to generate unique seven-membered heterocyclic rings containing a fluorinated benzene core. These scaffolds can be further elaborated to explore new chemical space in drug discovery programs.
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Linker in PROTACs and Molecular Probes: The defined geometry and reactivity of this linker make it a candidate for constructing Proteolysis Targeting Chimeras (PROTACs) or other bifunctional molecules where precise spatial orientation of two different ligands is required.
Visualization of Application as a Linker
Caption: Application in peptide stapling via S-alkylation.
Safety and Handling
1,3-Bis(bromomethyl)-2-fluorobenzene, like other benzyl bromides, is expected to be a hazardous substance. It should be handled with extreme caution by trained personnel only.
Table 2: Hazard Identification and Safe Handling
| Category | Information and Precautionary Statements |
|---|---|
| GHS Hazards | Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][9] Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[8][9][10] Eye Damage: Causes serious eye damage.[8] Other: Potent lachrymator (tear-producing agent). May cause respiratory irritation.[8] |
| Prevention (P-Statements) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] Do not breathe dust/fume/gas/mist/vapors/spray.[8][10] Use only outdoors or in a well-ventilated area.[8] |
| Response (P-Statements) | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9][11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] P310: Immediately call a POISON CENTER or doctor.[9] |
| Storage | Store locked up in a dry, cool, and well-ventilated place.[8][10] Keep container tightly closed and preferably under an inert atmosphere.[8][10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[8] |
Conclusion
1,3-Bis(bromomethyl)-2-fluorobenzene is a valuable, albeit not yet commercially cataloged, synthetic intermediate. Its dual reactive sites, combined with the electronic influence of the fluorine substituent, make it a powerful tool for chemists in both academic and industrial research. Its primary utility as a rigid linker for inducing conformational constraint in peptides and for synthesizing novel heterocyclic systems positions it as a key reagent for advancing projects in drug discovery, medicinal chemistry, and materials science. Strict adherence to safety protocols is mandatory when handling this potent and corrosive compound.
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